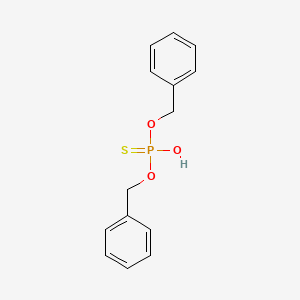![molecular formula C21H18N3O3+ B13688171 1-[2-(4-Benzamidophenyl)-2-oxoethyl]-3-carbamoylpyridin-1-ium](/img/structure/B13688171.png)
1-[2-(4-Benzamidophenyl)-2-oxoethyl]-3-carbamoylpyridin-1-ium
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
1-[2-(4-Benzamidophenyl)-2-oxoethyl]-3-carbamoylpyridin-1-ium is a complex organic compound that has garnered interest in various scientific fields due to its unique structural properties and potential applications. This compound features a benzamide group, a pyridinium ion, and a carbamoyl group, making it a versatile molecule for research and industrial applications.
Métodos De Preparación
Synthetic Routes and Reaction Conditions
The synthesis of 1-[2-(4-Benzamidophenyl)-2-oxoethyl]-3-carbamoylpyridin-1-ium typically involves multi-step organic reactions. One common method includes the reaction of 4-aminobenzamide with 2-bromoacetophenone to form an intermediate, which is then reacted with nicotinamide in the presence of a suitable base to yield the final product. The reaction conditions often require controlled temperatures and specific solvents to ensure high yield and purity.
Industrial Production Methods
Industrial production of this compound may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and automated systems can enhance the efficiency and scalability of the production process. Additionally, purification techniques such as recrystallization and chromatography are employed to obtain the compound in its pure form.
Análisis De Reacciones Químicas
Types of Reactions
1-[2-(4-Benzamidophenyl)-2-oxoethyl]-3-carbamoylpyridin-1-ium undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized using agents like potassium permanganate or hydrogen peroxide.
Reduction: Reduction reactions can be carried out using reducing agents such as sodium borohydride or lithium aluminum hydride.
Substitution: Nucleophilic substitution reactions can occur at the benzamide or pyridinium moieties.
Common Reagents and Conditions
Oxidation: Potassium permanganate in acidic or neutral conditions.
Reduction: Sodium borohydride in methanol or ethanol.
Substitution: Halogenated solvents and bases like sodium hydroxide or potassium carbonate.
Major Products
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield carboxylic acids, while reduction can produce alcohols or amines.
Aplicaciones Científicas De Investigación
1-[2-(4-Benzamidophenyl)-2-oxoethyl]-3-carbamoylpyridin-1-ium has a wide range of applications in scientific research:
Chemistry: Used as a building block for synthesizing more complex molecules.
Biology: Investigated for its potential as an enzyme inhibitor or receptor ligand.
Medicine: Explored for its therapeutic potential in treating various diseases.
Industry: Utilized in the development of new materials and chemical processes.
Mecanismo De Acción
The mechanism of action of 1-[2-(4-Benzamidophenyl)-2-oxoethyl]-3-carbamoylpyridin-1-ium involves its interaction with specific molecular targets. The benzamide group can form hydrogen bonds with proteins, while the pyridinium ion can interact with nucleic acids or other charged biomolecules. These interactions can modulate the activity of enzymes or receptors, leading to various biological effects.
Comparación Con Compuestos Similares
Similar Compounds
2-Phenyl substituted Benzimidazole derivatives: Known for their antiproliferative and antimicrobial activities.
Thiophene derivatives: Exhibiting a variety of pharmacological properties.
Benzanilides: Aromatic compounds with anilide groups, used in various chemical applications.
Uniqueness
1-[2-(4-Benzamidophenyl)-2-oxoethyl]-3-carbamoylpyridin-1-ium stands out due to its unique combination of functional groups, which confer distinct chemical reactivity and biological activity. Its ability to interact with multiple molecular targets makes it a versatile compound for research and industrial applications.
Propiedades
Fórmula molecular |
C21H18N3O3+ |
|---|---|
Peso molecular |
360.4 g/mol |
Nombre IUPAC |
1-[2-(4-benzamidophenyl)-2-oxoethyl]pyridin-1-ium-3-carboxamide |
InChI |
InChI=1S/C21H17N3O3/c22-20(26)17-7-4-12-24(13-17)14-19(25)15-8-10-18(11-9-15)23-21(27)16-5-2-1-3-6-16/h1-13H,14H2,(H2-,22,23,25,26,27)/p+1 |
Clave InChI |
XJRCJIDCFDOMNF-UHFFFAOYSA-O |
SMILES canónico |
C1=CC=C(C=C1)C(=O)NC2=CC=C(C=C2)C(=O)C[N+]3=CC=CC(=C3)C(=O)N |
Origen del producto |
United States |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.


![6,8-Dibromo-2-(4-fluorophenyl)imidazo[1,2-a]pyridine](/img/structure/B13688091.png)

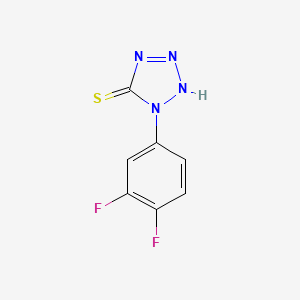

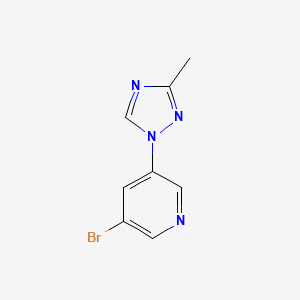

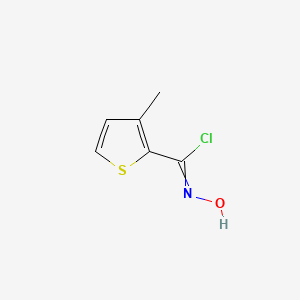
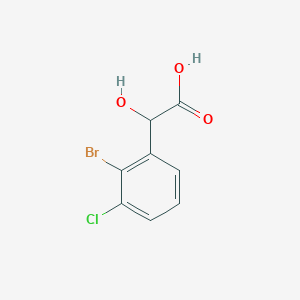
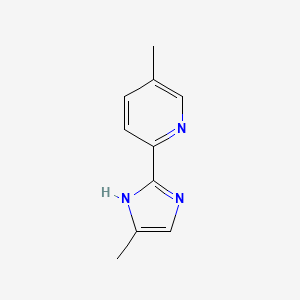
![5-Amino-3-(6-imidazo[1,2-a]pyridyl)isoxazole](/img/structure/B13688132.png)
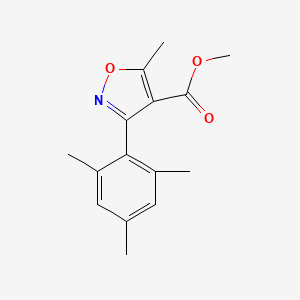
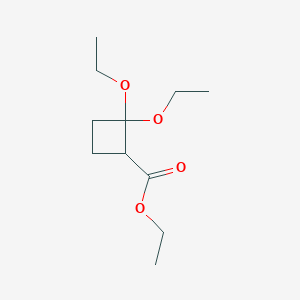
![5-[4-[2-[4-[(1,3-Dioxo-2-benzofuran-5-yl)oxy]-3,5-dimethylphenyl]propan-2-yl]-2,6-dimethylphenoxy]-2-benzofuran-1,3-dione](/img/structure/B13688152.png)
